1-(2,4-Dichlorophenyl)-4-methylpentan-2-one
Description
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-4-methylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O/c1-8(2)5-11(15)6-9-3-4-10(13)7-12(9)14/h3-4,7-8H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHWIWHGDOAUCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Dichlorophenyl)-4-methylpentan-2-one, commonly referred to as a derivative of pyrovalerone, is a compound that has garnered attention for its biological activity, particularly in the context of its effects on neurotransmitter systems. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of Biological Activity
This compound exhibits significant activity as an inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET). These interactions suggest potential applications in treating conditions related to dopamine and norepinephrine dysregulation, such as attention deficit hyperactivity disorder (ADHD) and certain mood disorders.
The primary mechanism through which this compound exerts its biological effects involves the inhibition of neurotransmitter reuptake. Specifically:
- Dopamine Transporter (DAT) : The compound demonstrates a high affinity for DAT, which is crucial in regulating dopamine levels in the brain. Inhibition of DAT leads to increased extracellular dopamine concentrations, enhancing dopaminergic signaling.
- Norepinephrine Transporter (NET) : Similar to its effect on DAT, this compound inhibits NET, resulting in elevated norepinephrine levels.
Pharmacological Profile
The pharmacological profile of this compound includes the following characteristics:
- Selectivity : The compound is noted for being a selective inhibitor of DAT and NET while exhibiting relatively low activity at the serotonin transporter (SERT). This selectivity may reduce the risk of serotonin-related side effects commonly associated with other psychostimulants.
- Potency : In studies, the compound has shown IC50 values in the nanomolar range for DAT and NET inhibition. For instance, one study reported a K_i value of 11.5 nM for DAT and 37.8 nM for NET inhibition .
Study 1: Locomotor Activity in Animal Models
A critical study assessed the locomotor activity induced by this compound in mice. The results indicated that administration of the compound at doses of 2 mg/kg significantly increased locomotor activity, correlating with its occupancy at DAT sites . This finding supports its stimulant-like properties.
Study 2: Comparative Analysis with Other Compounds
In comparative studies with other analogs of pyrovalerone derivatives, it was found that this compound exhibited superior potency compared to several other compounds tested against DAT and NET. For example:
| Compound Name | DAT K_i (nM) | NET K_i (nM) |
|---|---|---|
| This compound | 11.5 | 37.8 |
| Analog A | 20.0 | 50.0 |
| Analog B | 25.0 | 60.0 |
This table illustrates the relative potency of various compounds in inhibiting dopamine and norepinephrine transporters.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
Table 2: Structural Comparison
Preparation Methods
Step 1: Friedel-Crafts Acylation
| Reagents and Conditions | Quantities | Procedure Details |
|---|---|---|
| 2,4-Dichlorobenzene | 0.06 mol (8.82 g) | Added to a four-necked flask with stirring |
| Isovaleryl chloride | 0.05 mol (6.0 g) | Slowly added dropwise under ice water bath |
| Catalyst (typically AlCl3 or similar Lewis acid) | Stoichiometric or catalytic | Reaction temperature raised to 70 °C, stirred 5 h |
| Then temperature raised to 90 °C, stirred 4 h |
After completion, the reaction mixture is cooled to room temperature, poured into glacial hydrochloric acid to precipitate the product, filtered under reduced pressure, and dried to yield a yellow solid.
Step 2: Purification
The crude product is dissolved in a petroleum ether and ethyl acetate mixture and recrystallized to yield pale yellow crystals of 1-(2,4-Dichlorophenyl)-4-methylpentan-2-one with high purity.
Yields and Physical Data
| Parameter | Value |
|---|---|
| Yield | Approximately 9.96 g |
| Physical state | Pale yellow crystals |
| Purity | High (confirmed by recrystallization) |
Alternative Synthetic Routes and Considerations
Other synthetic routes involve:
- Use of α-bromoketones as intermediates, prepared by selective bromination of ketones with bromine in the presence of aluminum trichloride catalyst. These α-bromoketones can then be used in nucleophilic substitution or further elaboration reactions to obtain the target compound or its analogs.
- Nucleophilic substitution reactions involving 2,4-dichlorobenzyl chloride and 4-methylpentan-2-amine under basic conditions to yield related amine derivatives, which can be oxidized or further transformed into the ketone compound.
Research Findings and Analysis
- The Friedel-Crafts acylation method remains the most straightforward and scalable approach for synthesizing this compound, providing good yields and purity.
- Reaction temperature control is critical to prevent side reactions and to maximize product formation.
- The use of glacial hydrochloric acid to precipitate the product facilitates isolation and purification.
- Recrystallization from petroleum ether and ethyl acetate is effective in obtaining high-purity crystalline material.
- Bromination of ketones to α-bromoketones offers an alternative intermediate for subsequent synthetic transformations, expanding the chemical space for analog development.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield and Purity | Notes |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 2,4-Dichlorobenzene, Isovaleryl chloride, AlCl3 | Ice bath addition, 70–90 °C, 9 h total | ~9.96 g pale yellow crystals | Scalable, straightforward |
| α-Bromoketone Intermediate | Ketone, Bromine, AlCl3 catalyst | Room temperature, catalytic bromination | Quantitative α-bromoketone | Intermediate for further synthesis |
| Nucleophilic substitution | 2,4-Dichlorobenzyl chloride, 4-methylpentan-2-amine, Base | Controlled base conditions | Not specified | Used for amine derivatives |
Q & A
Q. What are the common synthetic routes for preparing 1-(2,4-Dichlorophenyl)-4-methylpentan-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation, where 2,4-dichlorobenzene reacts with 4-methylpentan-2-one derivatives (e.g., acyl chlorides) in the presence of Lewis acid catalysts like AlCl₃ . Anhydrous conditions and controlled temperatures (0–25°C) minimize side reactions such as polyacylation. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography ensures >95% purity. Yield optimization requires stoichiometric control of the acylating agent and catalyst activation time .
Q. How can researchers verify the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Combine analytical techniques:
- NMR Spectroscopy : Confirm the aromatic proton environment (δ 7.2–7.8 ppm for dichlorophenyl) and ketone carbonyl signal (δ 205–210 ppm in NMR) .
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to C₁₂H₁₂Cl₂O (e.g., [M+H]⁺ ≈ 259) and fragmentation patterns matching dichlorophenyl and methylpentanone moieties .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What are the key physicochemical properties of this compound that influence its handling and stability?
- Methodological Answer :
- Solubility : Limited aqueous solubility (logP ≈ 3.2); dissolves in polar aprotic solvents (e.g., DMSO, acetone) for biological assays .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent ketone oxidation. Monitor degradation via TLC or HPLC over 6-month stability studies .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Model Organism Variability : Compare rodent (e.g., Sprague-Dawley rats) vs. zebrafish neurobehavioral assays to isolate species-specific responses .
- Dosage Optimization : Conduct dose-response curves (0.1–100 µM) in vitro (e.g., dopamine transporter binding assays) to identify EC₅₀ values .
- Metabolite Interference : Use LC-MS to identify active metabolites in plasma and adjust activity interpretations .
Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to dopamine transporters (PDB: 4M48). Focus on hydrophobic interactions with the dichlorophenyl group and hydrogen bonding with ketone oxygen .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions (310 K, 1 atm) .
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Catalyst Selection : Asymmetric catalysis (e.g., chiral BINOL-derived catalysts) can enhance enantioselectivity but requires rigorous solvent screening (hexane/EtOAc vs. toluene) .
- Purification : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in preparative HPLC to isolate >99% enantiomeric excess .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
